1,4-Diethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Research

,4-Diethoxybenzene exhibits liquid crystalline behavior, meaning it can exist in a state where its molecules are partially ordered like a crystal and partially disordered like a liquid [1]. This property makes it a potential candidate for the development of new liquid crystal display (LCD) materials. Researchers have investigated the effect of different substituents on the liquid crystalline properties of 1,4-diethoxybenzene derivatives [2].

[1] (Source: "Liquid crystal" )[2] J. N. Murthy, S. K. Prasad, R. J. Prakash, and D. S. S. Rao, "Novel bimesogenic Schiff's bases derived from 4,4'-diamino-3,3'-dimethoxybiphenyl and their liquid crystalline properties," Liquid Crystals, vol. 31, no. 12, pp. 1719-1725, 2004.

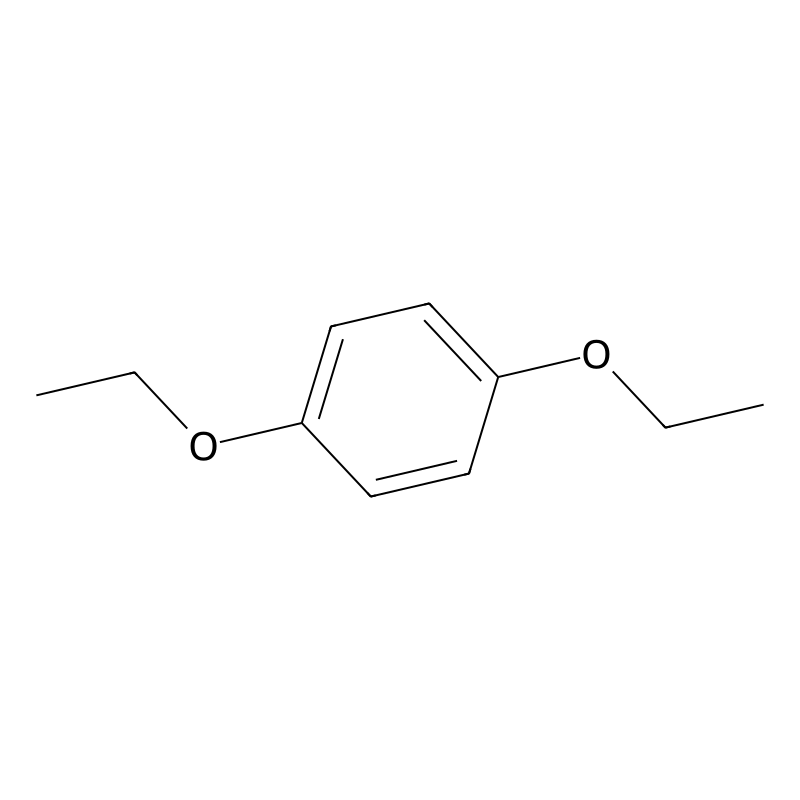

1,4-Diethoxybenzene is an organic compound with the molecular formula C10H14O2. It features a benzene ring substituted with two ethoxy groups at the para positions. This compound appears as a colorless to pale yellow liquid with a characteristic sweet odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

1,4-Diethoxybenzene itself likely doesn't possess a specific mechanism of action in biological systems. Its primary function in research is as a synthetic intermediate.

- Specific data on the toxicity of 1,4-diethoxybenzene is limited. However, as with most organic compounds, it's advisable to handle it with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Electrophilic Substitution: The ethoxy groups can direct electrophiles to the ortho and para positions on the benzene ring, facilitating further functionalization.

- Hydrolysis: Under acidic or basic conditions, 1,4-diethoxybenzene can undergo hydrolysis to yield phenol and ethanol.

- Reduction: It can be reduced to form 1,4-dihydroxybenzene (hydroquinone) using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as a precursor for more complex organic molecules.

Research indicates that 1,4-diethoxybenzene exhibits biological activity that warrants further investigation. Some studies have suggested potential neuroactive properties, although specific mechanisms and effects remain largely unexplored. Its structural similarities to other biologically active compounds suggest that it may interact with biological systems in ways that could be beneficial or detrimental, depending on concentration and context .

1,4-Diethoxybenzene can be synthesized through several methods:

- Alkylation of Phenol: The most common method involves the alkylation of phenol with ethyl bromide in the presence of a base such as sodium hydroxide.

- Esterification: Another method includes the esterification of para-hydroxyethylbenzene with ethanol using acid catalysts.

- Direct Ethoxylation: Ethoxylation of benzene derivatives can also yield 1,4-diethoxybenzene under specific conditions.

These methods allow for the production of 1,4-diethoxybenzene in varying yields and purities depending on reaction conditions.

1,4-Diethoxybenzene serves multiple purposes in various industries:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.

- Fragrance Industry: Due to its pleasant odor, it finds applications in perfumes and scented products.

- Chemical Research: It acts as a reagent in laboratory settings for various chemical transformations.

Its versatility makes it a valuable compound in both industrial and research contexts .

Interaction studies involving 1,4-diethoxybenzene focus on its reactivity with other chemical species. Research has shown that it can interact with nucleophiles due to the presence of electrophilic sites on the aromatic ring. Additionally, studies on its solubility and stability in various solvents have been conducted to better understand its behavior in different chemical environments .

Several compounds share structural similarities with 1,4-diethoxybenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Diethoxybenzene | C10H14O2 | Ethoxy groups at ortho positions; different reactivity. |

| 1,3-Diethoxybenzene | C10H14O2 | Ethoxy groups at meta positions; altered electronic properties. |

| Ethyl phenyl ether | C8H10O | Simpler structure; lacks additional ethoxy group. |

Uniqueness of 1,4-Diethoxybenzene: The para substitution pattern of ethoxy groups allows for distinctive electronic effects compared to its isomers (1,2- and 1,3-diethoxybenzenes), influencing its reactivity and applications in organic synthesis.